molecular formula C6H9N3O2S B135649 3-Hydrazinylbenzenesulfonamide CAS No. 131774-72-6

3-Hydrazinylbenzenesulfonamide

Cat. No.: B135649
CAS No.: 131774-72-6
M. Wt: 187.22 g/mol
InChI Key: QWQDXEPJHSJIQN-UHFFFAOYSA-N
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Description

3-Hydrazinylbenzenesulfonamide is an organic compound with the molecular formula C6H9N3O2S. It is a derivative of benzenesulfonamide, where a hydrazine group is attached to the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydrazinylbenzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate. The general reaction scheme is as follows:

C6H5SO2Cl+NH2NH2C6H5SO2NHNH2+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{NH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NHNH}_2 + \text{HCl} C6​H5​SO2​Cl+NH2​NH2​→C6​H5​SO2​NHNH2​+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Hydrazinylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azo compounds.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.

Major Products:

Scientific Research Applications

3-Hydrazinylbenzenesulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

    4-Hydrazinylbenzenesulfonamide: Similar in structure but with the hydrazine group attached at a different position on the benzene ring.

    Benzenesulfonamide: Lacks the hydrazine group, making it less reactive in certain chemical reactions.

    Sulfanilamide: Contains a sulfonamide group but with different substituents on the benzene ring.

Uniqueness: 3-Hydrazinylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase and its potential antimicrobial and anticancer properties make it a valuable compound in research and development .

Properties

IUPAC Name

3-hydrazinylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c7-9-5-2-1-3-6(4-5)12(8,10)11/h1-4,9H,7H2,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQDXEPJHSJIQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564549
Record name 3-Hydrazinylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131774-72-6
Record name 3-Hydrazinylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131774-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydrazinylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydrazinylbenzene-1-sulfonamide hydrochloride
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